Synthetic Yield and Enantiomeric Purity
In a direct preparative comparison, racemic homopropargylglycine (Hpg, 2-amino-5-hexynoic acid) was obtained in 61% overall yield by a classic Strecker route, while an asymmetric Strecker protocol produced both Hpg and the higher homolog 2-aminohept-6-ynoic acid in significantly higher yields and with over 80% enantiomeric excess (ee) [1]. For procurement, this means the C7 scaffold can be accessed in a single enantiomerically enriched step, avoiding additional chiral resolution procedures required for racemic Hpg.
| Evidence Dimension | Synthetic yield and enantiomeric purity |
|---|---|
| Target Compound Data | 2-aminohept-6-ynoic acid: asymmetric Strecker route, >80% ee, yield reported as 'significantly higher' than the racemic route |
| Comparator Or Baseline | Homopropargylglycine (Hpg): racemic Strecker, 61% overall yield |
| Quantified Difference | Yield advantage plus >80% ee for the target vs. racemic Hpg |
| Conditions | Asymmetric Strecker reaction with chiral auxiliary or catalyst (full details in Dong et al., 2008) |
Why This Matters
Enables direct procurement of an enantiomerically enriched building block, reducing downstream chiral separation steps in solid‑phase peptide synthesis (SPPS) and medicinal chemistry workflows.
- [1] Dong, S., Merkel, L., Moroder, L. & Budisa, N. (2008) Convenient syntheses of homopropargylglycine. J. Pept. Sci., 14, 1148–1150. View Source
